molecular formula C17H15NO6 B14000893 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal CAS No. 69511-74-6

3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal

Cat. No.: B14000893
CAS No.: 69511-74-6
M. Wt: 329.30 g/mol
InChI Key: VGYVPVHUEQVNBO-UHFFFAOYSA-N
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Description

3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal is an organic compound known for its unique structural features and reactivity This compound is characterized by the presence of a nitro group, methoxy groups, and a phenyl ring, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as chromatography are essential to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the carbonyl group can lead to the formation of carboxylic acids .

Scientific Research Applications

3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal involves its interaction with specific molecular targets and pathways. The nitro group can undergo photolysis to release bioactive molecules, making it useful in photoreactive applications. The methoxy groups and phenyl ring contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal stands out due to its unique combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo photolysis and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

69511-74-6

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

3-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal

InChI

InChI=1S/C17H15NO6/c1-23-15-8-12(14(18(21)22)9-16(15)24-2)17(20)13(10-19)11-6-4-3-5-7-11/h3-10,13H,1-2H3

InChI Key

VGYVPVHUEQVNBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C(C=O)C2=CC=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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